tert-Butyl (chloromethyl) succinate
Overview
Description
tert-Butyl (chloromethyl) succinate: is an organic compound with the molecular formula C9H15ClO4. It is a derivative of succinic acid, where one of the hydrogen atoms in the succinate moiety is replaced by a chloromethyl group, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of tert-butyl (chloromethyl) succinate can begin with the esterification of succinic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid. This reaction forms tert-butyl succinate.
Chloromethylation: The tert-butyl succinate is then subjected to chloromethylation using formaldehyde and hydrochloric acid or other chloromethylating agents to introduce the chloromethyl group.
Industrial Production Methods: Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (chloromethyl) succinate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of tert-butyl (aminomethyl) succinate, tert-butyl (hydroxymethyl) succinate, etc.
Oxidation: Formation of tert-butyl (carboxymethyl) succinate.
Reduction: Formation of tert-butyl (methyl) succinate.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its ability to form various derivatives.
- Studied for its biological activity and interactions with enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl (chloromethyl) succinate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.
Comparison with Similar Compounds
- tert-Butyl (bromomethyl) succinate
- tert-Butyl (iodomethyl) succinate
- tert-Butyl (hydroxymethyl) succinate
Uniqueness:
- The presence of the chloromethyl group in tert-butyl (chloromethyl) succinate makes it more reactive towards nucleophiles compared to its bromomethyl and iodomethyl counterparts.
- The tert-butyl group provides stability and reduces the likelihood of unwanted side reactions, making it a preferred choice in certain synthetic applications.
Properties
IUPAC Name |
4-O-tert-butyl 1-O-(chloromethyl) butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO4/c1-9(2,3)14-8(12)5-4-7(11)13-6-10/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHMWPBRDVLBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595289 | |
Record name | tert-Butyl chloromethyl butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432037-43-9 | |
Record name | tert-Butyl chloromethyl butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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